
1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride, a mixture of diastereomers, is a compound of significant interest in various scientific fields. This compound features a pyrrolidin-2-one core with a 3-aminocyclohexyl substituent, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives.
Introduction of the 3-Aminocyclohexyl Group: This step often involves the reaction of the pyrrolidin-2-one with a cyclohexylamine derivative under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-aminocyclohexyl)pyrrolidin-2-one: The free base form without the hydrochloride salt.
3-aminocyclohexyl derivatives: Compounds with similar cyclohexylamine structures but different substituents on the pyrrolidin-2-one ring.
Uniqueness: 1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride stands out due to its unique combination of a pyrrolidin-2-one core and a 3-aminocyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
This detailed overview provides a comprehensive understanding of 1-(3-aminocyclohexyl)pyrrolidin-2-one hydrochloride, its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
CAS No. |
2445254-70-4 |
---|---|
Molecular Formula |
C10H19ClN2O |
Molecular Weight |
218.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.